3-(3-hydroxyphenyl)-2-methylpropanoic acid
Overview
Description
3-(3-hydroxyphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Mechanism of Action
Target of Action
The primary target of 3-(3-hydroxyphenyl)-2-methylpropanoic acid (3HPPA) is the E-selectin expressed in human aortic endothelial cells (HAEC). E-selectin is a cell adhesion molecule that plays a crucial role in the adhesion of monocytes to endothelial cells, a key step in the formation of atherosclerosis .
Biochemical Pathways
The action of 3HPPA affects the NF-κB pathway. Specifically, 3HPPA inhibits the nuclear translocation and phosphorylation of the NF-κB p65 subunit induced by TNFα . This results in the downregulation of E-selectin expression, thereby reducing the adhesion of monocytes to endothelial cells .
Pharmacokinetics
It is known that 3hppa is a microbial metabolite of quercetin, a flavonoid abundant in the diet . Quercetin is poorly absorbed in the upper digestive tract when ingested orally and is metabolized into various phenolic acids by the gut microbiota .
Result of Action
The action of 3HPPA results in the reduction of monocyte adhesion to endothelial cells by inhibiting the expression of E-selectin in HAEC . This could potentially alleviate the formation of atherosclerosis, providing additional evidence for the health benefits of dietary flavonoids and their microbial metabolites as therapeutic agents for atherosclerosis .
Action Environment
The action, efficacy, and stability of 3HPPA can be influenced by various environmental factors. For instance, the presence of other compounds, such as TNFα, can modulate the effect of 3HPPA on E-selectin expression . Additionally, the gut microbiota plays a crucial role in the metabolism of quercetin to 3HPPA . Therefore, factors affecting the gut microbiota, such as diet and antibiotics, could potentially influence the production and action of 3HPPA.
Biochemical Analysis
Biochemical Properties
3-(3-Hydroxyphenyl)-2-methylpropanoic acid interacts with various enzymes, proteins, and other biomolecules. It is one of the major metabolites of ingested caffeic acid and is suspected to have antioxidant properties . It is also a metabolite of Clostridium, Escherichia, and Eubacterium .
Cellular Effects
It has been found to inhibit the adhesion of monocytes to endothelial cells, which is a key step in the formation of atherosclerosis .
Molecular Mechanism
It is known to be actively absorbed by the monocarboxylic acid transporter in intestinal Caco-2 cell monolayers .
Metabolic Pathways
This compound is involved in the metabolic pathways of ingested caffeic acid and the phenolic degradation products of proanthocyanidins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the Reformatsky reaction, which is a type of carbon-carbon bond-forming reaction. This method typically uses an indium-mediated sonochemical process to facilitate the reaction . The reaction conditions involve the use of indium, a halogenated precursor, and sonication to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of renewable biomass as a starting material can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-oxophenyl)-2-methylpropanoic acid.
Reduction: Formation of 3-(3-hydroxyphenyl)-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3-hydroxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role as a metabolite in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxyphenyl)propionic acid: Another hydroxy acid with a similar structure but differing in the position of the hydroxy group.
3-hydroxyphenylacetic acid: A related compound with a similar phenyl and hydroxy structure but with an acetic acid moiety instead of a propanoic acid.
3-phenylpropionic acid: Lacks the hydroxy group but shares the phenyl and propanoic acid structure.
Uniqueness
3-(3-hydroxyphenyl)-2-methylpropanoic acid is unique due to its specific structural configuration, which allows it to participate in distinct chemical reactions and biological pathways. Its hydroxy group at the meta position relative to the carboxylic acid group provides unique reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-2-methylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHRBJCNTAYZRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46207-82-3 | |
Record name | 2-Methyl-3'-hydroxyphenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046207823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-3'-HYDROXYPHENYLPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263WAX05YH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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